N-cyclobutyl-2,3-dimethylcyclohexan-1-amine
Description
N-cyclobutyl-2,3-dimethylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 2,3-dimethyl-substituted cyclohexane ring and an N-cyclobutyl substituent. Its structure combines steric complexity from the cyclohexane’s dimethyl groups and the cyclobutyl amine, which may influence its physicochemical properties, such as solubility, basicity, and conformational stability.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-cyclobutyl-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-9-5-3-8-12(10(9)2)13-11-6-4-7-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
PBYFOWYNFDQSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2,3-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2,3-dimethylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of alkylated or halogenated derivatives .
Scientific Research Applications
N-cyclobutyl-2,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-cyclobutyl-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on the Cyclohexane Ring
The 2,3-dimethyl substitution on the cyclohexane ring distinguishes this compound from analogs like 3-(2,3-dimethylphenyl)-N-ethylcyclohexan-1-amine hydrochloride (), which has a dimethylphenyl group at position 3.
Comparison Table 1: Cyclohexane Ring Substituents
Amine Group Modifications
The N-cyclobutyl group in the target compound contrasts with N-ethyl () and N-(benzodioxole-methyl) () substituents in analogs. Cyclobutyl’s four-membered ring introduces greater rigidity and steric bulk compared to ethyl, which may lower solubility in polar solvents.
Comparison Table 2: Amine Substituent Properties
Functional Group Interactions
The absence of electronegative groups (e.g., halogens, carbonyls) in the target compound differentiates it from halogenated analogs like 1-chloro-2-(difluoromethoxy)-3-methylbenzene (). This suggests the target compound may exhibit lower polarity and weaker hydrogen-bonding capacity compared to halogen-containing derivatives.
Research Implications
Steric Effects : The 2,3-dimethylcyclohexane and cyclobutyl groups likely reduce conformational flexibility, impacting interactions with enzymes or receptors.
Solubility : The lack of ionic or polar functional groups may limit aqueous solubility compared to hydrochloride salts ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
